molecular formula C8H6F6N2 B14841192 [2,6-Bis(trifluoromethyl)pyridin-4-YL]methylamine

[2,6-Bis(trifluoromethyl)pyridin-4-YL]methylamine

Cat. No.: B14841192
M. Wt: 244.14 g/mol
InChI Key: KJFKPBZYLIUOIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2,6-Bis(trifluoromethyl)pyridin-4-YL]methylamine: is an organic compound with the molecular formula C8H6F6N2 and a molecular weight of 244.14 g/mol . This compound is characterized by the presence of two trifluoromethyl groups attached to a pyridine ring, which is further connected to a methylamine group. The presence of trifluoromethyl groups imparts unique chemical properties, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2,6-Bis(trifluoromethyl)pyridin-4-YL]methylamine typically involves the reaction of 2,6-bis(trifluoromethyl)pyridine with formaldehyde and ammonia or a primary amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) to facilitate the formation of the methylamine group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [2,6-Bis(trifluoromethyl)pyridin-4-YL]methylamine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of corresponding N-oxides.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho to the trifluoromethyl groups. Common reagents include halogens and organometallic compounds.

Common Reagents and Conditions:

    Oxidation: H2O2, KMnO4

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Halogens, organometallic reagents

Major Products Formed:

    Oxidation: N-oxides

    Reduction: Amine derivatives

    Substitution: Halogenated or organometallic-substituted pyridines

Scientific Research Applications

Chemistry: In chemistry, [2,6-Bis(trifluoromethyl)pyridin-4-YL]methylamine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of ligands for catalysis and coordination chemistry .

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its trifluoromethyl groups can enhance the metabolic stability and bioavailability of drug candidates, making it a useful scaffold in medicinal chemistry .

Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic applications. The compound’s ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in agrochemicals, polymers, and advanced materials .

Mechanism of Action

The mechanism of action of [2,6-Bis(trifluoromethyl)pyridin-4-YL]methylamine involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

  • 2,6-Bis(trifluoromethyl)pyridine
  • 4-Pyridinemethanamine
  • 2,6-Bis(trifluoromethyl)aniline

Comparison: Compared to similar compounds, [2,6-Bis(trifluoromethyl)pyridin-4-YL]methylamine is unique due to the presence of both trifluoromethyl groups and a methylamine group. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it more versatile in various applications .

Properties

Molecular Formula

C8H6F6N2

Molecular Weight

244.14 g/mol

IUPAC Name

[2,6-bis(trifluoromethyl)pyridin-4-yl]methanamine

InChI

InChI=1S/C8H6F6N2/c9-7(10,11)5-1-4(3-15)2-6(16-5)8(12,13)14/h1-2H,3,15H2

InChI Key

KJFKPBZYLIUOIY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1C(F)(F)F)C(F)(F)F)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.